molecular formula C14H15BrN2O4S B2671749 4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 409357-64-8

4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2671749
CAS No.: 409357-64-8
M. Wt: 387.25
InChI Key: AEWWVICRTYEQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Research Development

The discovery of this compound emerged from efforts to optimize sulfonamide-based compounds for enhanced biological activity and selectivity. Early synthetic routes focused on modular assembly, beginning with bromination of 1,4-dimethoxybenzene followed by sulfonamide formation through reaction with pyridin-3-ylmethanamine. Advances in catalysis and regioselective functionalization enabled higher yields (>85%) and purity, facilitating its adoption in pharmacological screens.

Historically, sulfonamides gained prominence as antibacterial agents, but recent applications have expanded to enzyme inhibition and targeted therapy. The introduction of bromine and methoxy groups in this compound addressed limitations of early sulfonamides, such as poor solubility and off-target effects, by enhancing hydrophobic interactions and electronic modulation.

Positioning in Medicinal Chemistry Research

In medicinal chemistry, this compound bridges traditional sulfonamide pharmacology and modern structure-based drug design. Its pyridine moiety introduces hydrogen-bonding capabilities, while the bromine atom stabilizes aromatic stacking interactions—a combination critical for binding to enzymes like carbonic anhydrase and bacterial dihydropteroate synthase.

Key Structural Features Functional Role
Bromine atom Enhances electrophilic reactivity and stabilizes π-π interactions
Methoxy groups Modulate electron density, improving solubility and target affinity
Pyridin-3-ylmethyl sulfonamide Facilitates hydrogen bonding with active-site residues

The compound’s ability to mimic natural substrates has made it a template for designing inhibitors of metalloenzymes and oxidoreductases.

Classification within Aryl Sulfonamides

This compound belongs to the aryl sulfonamide subclass, distinguished by its:

  • Polyaromatic backbone : A benzene ring substituted with electron-donating (methoxy) and electron-withdrawing (bromine) groups.
  • Sulfonamide linkage : The -SO2NH- group bridges the aromatic core to the pyridine-methyl substituent, enabling conformational flexibility.

This classification aligns it with patented derivatives such as N-[(2,4-dimethoxyphenyl)methyl]-2-(4-methylimidazol-1-yl)-5-nitrobenzenesulfonamide, which share similar mechanisms of enzyme inhibition.

Research Significance in Enzyme Inhibition Studies

The compound’s primary mechanism involves competitive inhibition through substrate mimicry. For example, in Pseudomonas aeruginosa, it disrupts iron acquisition by chelating Fe³⁺ via its methoxy and sulfonamide groups, attenuating virulence factor production.

$$ \text{Inhibition Efficiency} = \frac{k{\text{cat}} / K{\text{M}}}{1 + [\text{Inhibitor}] / K_{\text{i}}} $$

Studies using Drosophila melanogaster infection models demonstrated that structural analogs of this compound reduce bacterial pathogenicity by 60–80% without direct antimicrobial activity, highlighting its role as an antipathogenic agent.

Current Research Landscape and Opportunities

Recent patents and publications underscore three emerging directions:

  • Hybrid inhibitors : Combining its sulfonamide core with hydrazone or oxadiazole moieties to target multidrug-resistant pathogens.
  • Selectivity optimization : Structural modifications to reduce off-target interactions with hepatic CYP450 isoforms, as seen in pyridine-substituted dihydroquinolinones.
  • Theranostic applications : Functionalization with fluorescent probes for real-time tracking of enzyme inhibition in cellular models.

Ongoing clinical trials of related sulfonamides suggest potential repurposing opportunities in oncology and infectious diseases, contingent on further mechanistic validation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O4S/c1-20-12-7-14(13(21-2)6-11(12)15)22(18,19)17-9-10-4-3-5-16-8-10/h3-8,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWWVICRTYEQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is C13H13BrN2O4SC_{13}H_{13}BrN_2O_4S, with a molecular weight of 373.22 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in drug development.

Pharmacological Applications

  • Antimicrobial Activity :
    • Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that derivatives of benzenesulfonamides exhibit significant antibacterial activity against various strains of bacteria. A study highlighted the synthesis and antimicrobial evaluation of N-pyridin-3-yl-benzenesulfonamide, showing promising results against gram-positive and gram-negative bacteria .
  • Potential Anti-Ischemic Agents :
    • The compound's structural similarity to known anti-ischemic drugs suggests potential applications in treating myocardial ischemia. The pharmacological profile of related compounds indicates that they may help manage conditions like angina and myocardial infarction .
  • Drug Design and Development :
    • The compound can serve as a lead structure for developing new drugs targeting specific receptors or enzymes involved in various diseases. Its interaction with human serum albumin (HSA) has been studied to understand its pharmacokinetic properties better, revealing moderate to strong binding constants that may enhance its therapeutic efficacy .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
AntimicrobialSignificant antibacterial activity against multiple bacterial strains.
PharmacokineticsModerate binding affinity to human serum albumin; potential hepatotoxicity observed.
CardiologyStructural analogs show promise as anti-ischemic agents; effective in managing myocardial ischemia symptoms.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The introduction of the pyridine moiety is crucial for enhancing biological activity.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Sulfonamide Derivatives with Heterocyclic Moieties

Compound A : 4-Bromo-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-3-methoxypyridin-2-yl]-3-fluorobenzenesulfonamide ()
  • Structural Differences :
    • The pyridine ring in Compound A is substituted with a cis-3,5-dimethylpiperazinyl group and methoxy at positions 6 and 3, respectively.
    • In contrast, the target compound features a pyridin-3-ylmethyl group directly attached to the sulfonamide nitrogen.
  • The pyridin-3-ylmethyl group in the target compound could influence steric hindrance or π-π stacking interactions with aromatic residues in biological targets.
Compound B : 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide ()
  • Structural Differences :
    • Compound B includes a boronic ester group, enabling participation in Suzuki-Miyaura cross-coupling reactions.
    • The target compound lacks this reactive handle but retains bromine, which may serve as a site for further functionalization.

Substituted Benzene Derivatives with Pyridine Linkages

Compound C : 25B-NBOMe (4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) ()
  • Structural Differences :
    • 25B-NBOMe is a phenethylamine derivative with a 2-methoxybenzyl group, whereas the target compound is a sulfonamide with a pyridin-3-ylmethyl group.
  • Pharmacological Contrast: 25B-NBOMe acts as a potent 5-HT2A receptor agonist, linked to hallucinogenic effects . Sulfonamides like the target compound are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) rather than direct receptor agonism.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Evidence ID
4-Bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide C₁₄H₁₅BrN₂O₄S 403.25* Br, 2,5-(OCH₃), pyridin-3-ylmethyl Not reported -
4-Bromo-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-3-methoxypyridin-2-yl]-3-fluorobenzenesulfonamide C₁₈H₂₂BrFN₄O₃S 473.37 Br, F, 3-OCH₃, dimethylpiperazine Laboratory use (non-clinical)
25B-NBOMe C₁₉H₂₃BrNO₃ 396.30 Br, 2,5-(OCH₃), 2-methoxybenzyl 5-HT2A agonist (hallucinogenic)

Biological Activity

4-Bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and other relevant biological properties.

  • Chemical Formula : C13H13BrN2O4S
  • Molecular Weight : 357.22 g/mol
  • CAS Number : 6472404

The compound is believed to exert its biological effects primarily through inhibition of specific protein targets involved in cellular signaling pathways. Notably, it has been studied for its inhibitory effects on fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in tumor growth and metastasis.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines:

  • Inhibition of FGFR1 : The compound has been shown to inhibit FGFR1, leading to reduced proliferation in non-small cell lung cancer (NSCLC) cell lines. For example, a derivative of this compound exhibited IC50 values ranging from 1.25 µM to 2.31 µM across multiple NSCLC lines, indicating potent activity against cells with FGFR1 amplification .

Table 1: IC50 Values Against NSCLC Cell Lines

Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

Induction of Apoptosis

The compound also induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This was evidenced by cell cycle arrest at the G2 phase and increased markers of apoptosis following treatment with the compound .

Antibacterial and Antifungal Properties

While primarily studied for its anticancer properties, preliminary data suggest that the compound may also exhibit antibacterial and antifungal activities. The presence of halogen substituents, such as bromine, is often correlated with increased bioactivity against various microbial strains .

Toxicity Profile

The toxicity profile of the compound indicates it is toxic upon ingestion or skin contact (H301 and H311 classifications). This necessitates careful handling and further investigation into its safety profile for therapeutic applications .

Study on NSCLC Treatment

In a recent study focusing on NSCLC, researchers synthesized several derivatives based on the core structure of this compound. The most promising derivative demonstrated significant cytotoxicity against multiple NSCLC lines with FGFR1 amplification, showcasing its potential as a targeted therapy .

Molecular Docking Studies

Molecular docking studies revealed that the compound forms multiple hydrogen bonds with FGFR1, providing insights into its binding affinity and mechanism of action at the molecular level .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-2,5-dimethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, and what intermediates are critical for yield optimization?

  • Methodology : Synthesis typically involves sequential functionalization of the benzene ring. For example:

Bromination and methoxylation of the benzene ring.

Sulfonylation using chlorosulfonic acid to introduce the sulfonamide group.

Coupling with 3-(aminomethyl)pyridine via nucleophilic substitution.
Key intermediates include 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and the pyridinylmethylamine derivative. Yield optimization relies on controlling reaction temperature (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 for amine coupling) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 8.2–8.6 ppm) .
  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) : Quantifies trace impurities and validates molecular weight (e.g., [M+H]+ ion at m/z 427.2) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for sulfonamide-pyridine linkage .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test 5-HT2A receptor agonism (via cAMP signaling) or alkaline phosphatase inhibition (TNAP assays at 10–100 µM concentrations) .
  • Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess acute toxicity thresholds .

Advanced Research Questions

Q. How can synthetic yields be improved when steric hindrance impedes sulfonamide coupling?

  • Methodology :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with less viscous alternatives like THF to enhance reagent diffusion .
  • Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride intermediate .
  • Microwave-Assisted Synthesis : Reduce reaction time (from 12 hours to 30 minutes) while maintaining >85% yield .

Q. How should researchers address contradictions in reported bioactivity data (e.g., conflicting receptor binding affinities)?

  • Methodology :

  • Comparative Assay Standardization : Use a shared reference compound (e.g., ketanserin for 5-HT2A assays) across labs to normalize data .
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent effects on activity .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies and identify outliers .

Q. What strategies are effective for resolving ambiguities in the compound’s solid-state conformation?

  • Methodology :

  • Density Functional Theory (DFT) Calculations : Predict stable conformers and compare with experimental XRD data .
  • Variable-Temperature NMR : Monitor dynamic behavior (e.g., rotation of the pyridinylmethyl group) to identify dominant conformers in solution .

Q. How can in vivo pharmacokinetic studies be designed to account of metabolic instability in sulfonamide derivatives?

  • Methodology :

  • Isotope-Labeled Tracers : Use 14^{14}C-labeled compounds to track metabolic pathways in rodent models .
  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance plasma stability .
  • Microsomal Incubation : Assess hepatic metabolism using human liver microsomes (HLMs) to identify primary metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.